Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Benzaldoxime structure
상품 이름:Benzaldoxime
CAS 번호:932-90-1
MF:C7H7NO
메가와트:121.136581659317
MDL:MFCD00002119
CID:40315
PubChem ID:5324611

Benzaldoxime 화학적 및 물리적 성질

이름 및 식별자

    • Benzaldoxime
    • Benzaldehyde oxime
    • Benzaldoxime, predominantly (E)-isomer
    • Benzaldehyde, oxime
    • (E)-Benzaldehyde oxime
    • (Z)-Benzaldehyde oxime
    • alpha-Benzaldoxime
    • BENZALDEHYDEOXIME
    • Benzaldehyde, oxime, (E)-
    • (E)-N-(phenylmethylidene)hydroxylamine
    • Z-Benzaldoxime
    • syn-Benzaldoxime
    • syn-Benzaldehyde oxime
    • benzaldoxim
    • Benzyldoxime
    • VTWKXBJHBHYJBI-VURMDHGXSA-N
    • VTWKXBJHBHYJBI-SOFGYWHQSA-N
    • e-phenylnitrone
    • alpha-Benzonoxime
    • trans-Benzaldoxime
    • Benz-anti-aldoxim
    • Benzaldehyde oxime (ACI)
    • Benzaloxime
    • Benzoxime
    • NSC 68362
    • α-Benzaldoxime
    • α-Benzyl monoxime
    • (NE)-N-benzylidenehydroxylamine
    • SCHEMBL220641
    • AKOS025310893
    • W-100245
    • MFCD00002119
    • AI3-10574
    • Benzaldoxime, (E)-
    • 622-31-1
    • 622-32-2
    • EINECS 213-261-2
    • UNII-TBP7JJ5HTH
    • B0011
    • 932-90-1
    • TBP7JJ5HTH
    • DTXSID201031547
    • (E)-Benzaldoxime
    • CHEMBL135583
    • (E)-N-benzylidene-hydroxylamine
    • n-(phenylmethylidene)hydroxylamine
    • NSC68362
    • CS-0034180
    • syn-Benzaldoxime, purum, >=97.0% (GC)
    • benzaldoxime,predominantly(e)-isomer
    • LS-13270
    • NSC-68362
    • TRANS-BENZALDEHYDE OXIME
    • AKOS000280503
    • PS-5120
    • BENZALDEHYDE, OXIME, (C(E))-
    • EN300-06119
    • (Z)-Benzaldehyde-oxime
    • MDL: MFCD00002119
    • 인치: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
    • InChIKey: VTWKXBJHBHYJBI-UHFFFAOYSA-N
    • 미소: ON=CC1C=CC=CC=1
    • BRN: 774138

계산된 속성

  • 정밀분자량: 121.05300
  • 동위원소 질량: 121.052764
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 95.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 32.6
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1,11 g/cm3
  • 융해점: 30-33 ºC
  • 비등점: 200°C at 760 mmHg
  • 플래시 포인트: 108 ºC
  • 굴절률: 1.59-1.592
  • 용해도: methanol: 0.1 g/mL, clear
  • 수용성: Slightly soluble in water. Soluble in ethanol and ether.
  • PSA: 32.59000
  • LogP: 1.49470
  • 용해성: 미확정
  • FEMA: 3184

Benzaldoxime 보안 정보

Benzaldoxime 세관 데이터

  • 세관 번호:29280090
  • 세관 데이터:

    ?? ?? ??:

    2928000090

    개요:

    2928000090 기타 히드라진 (히드라진) 과 클로로기정 (히드록시아민) 의 유기 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2928000090 히드라진 또는 하이드록시아민에 대한 기타 유기 파생물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:20.0%

Benzaldoxime 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB112116-25 g
Benzaldoxime, predominantly (E)-isomer, 98%; .
932-90-1 98%
25 g
€42.00 2023-07-20
TRC
B183755-25g
Benzaldoxime
932-90-1
25g
$ 253.00 2023-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11585-25g
Benzaldoxime
932-90-1 95%
25g
¥121.0 2022-10-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12053-100g
Benzaldoxime, predominantly (E)-isomer, 98%
932-90-1 98%
100g
¥914.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-25g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
25g
¥180.00 2022-09-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-25g
Benzaldoxime
932-90-1 97%
25g
289.00 2021-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-100g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
100g
¥466.00 2022-09-02
TRC
B183755-1g
Benzaldoxime
932-90-1
1g
$ 75.00 2023-04-19
TRC
B183755-10g
Benzaldoxime
932-90-1
10g
$ 155.00 2023-04-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-1g
Benzaldoxime
932-90-1 97%
1g
0.00 2022-04-26

Benzaldoxime 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
참조
Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles
Yang, Soon Ha; Chang, Sukbok, Organic Letters, 2001, 3(26), 4209-4211

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
참조
Pyrimidine derivative kinase modulators and therapeutic use
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide ,  N,O-Dimethylhydroxylamine hydrochloride Solvents: Methanol ;  rt; 30 min, rt; 1 h, 80 °C
참조
Indazole compound and application thereof for preparing IDO inhibitor drug
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ;  5 min, rt
1.2 Reagents: Tempo ;  0.5 h, rt
참조
Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers
Wertz, Sebastian; Studer, Armido, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

합성회로 5

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride ,  Ammonium chloride Solvents: Ethanol ,  Water ;  5 min, rt
1.2 5 min, rt; 15 min, rt
참조
An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model
Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  8 h, rt
참조
Preparation of thienopyridine-containing oxime derivatives as platelet aggregation inhibitors
, China, , ,

합성회로 7

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
참조
Biologically active hydroxymoyl chlorides as antifungal agents
Ismail, Tabasum; Shafi, Syed; Singh, Parvinder Pal; Qazi, Naveed Ahmed; Sawant, Sanghapal D.; et al, Indian Journal of Chemistry, 2008, (5), 740-747

합성회로 8

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
참조
Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
참조
Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarins
Ismail, Tabasum; Shafi, Syed; Singh, Swarn; Sidiq, Tabasum; Khajuria, Anamika; et al, European Journal of Medicinal Chemistry, 2016, 123, 90-104

합성회로 10

반응 조건
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  rt; overnight, rt
참조
Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides
Meadows, Margaret K.; Roesner, Emily K.; Lynch, Vincent M.; James, Tony D.; Anslyn, Eric V., Organic Letters, 2017, 19(12), 3179-3182

합성회로 11

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  neutralized
1.2 20 °C; 1 h, rt
참조
Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs
Schwarz, Laura; Girreser, Ulrich; Clement, Bernd, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

합성회로 12

반응 조건
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 60 °C
참조
Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes
Jung, Ji Young; Jung, Sun Ho; Koh, Hun Yeong; Pae, Ae Nim; Park, Woo-Kyu; et al, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

합성회로 13

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt
참조
Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity
Feng, Qiang ; Huang, Hai; Sun, Jianwei, Organic Letters, 2021, 23(7), 2431-2436

합성회로 14

반응 조건
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  0 °C; 2 h, rt
참조
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

합성회로 15

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride ;  10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery
Mokhtari, Javad; Naimi-Jamal, Mohammad R.; Hamzeali, Hamideh; Dekamin, Mohammad G.; Kaupp, Gerd, ChemSusChem, 2009, 2(3), 248-254

합성회로 16

반응 조건
1.1 Reagents: Ammonia ,  Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol ,  Water ;  6 h, rt
참조
Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones
Zhao, Shen; Huang, Lujiang; Song, Yu-Fei, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

합성회로 17

반응 조건
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 0 °C
참조
Preparation of carbamoylisoxazoles as caspase inhibitors
, World Intellectual Property Organization, , ,

합성회로 18

반응 조건
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  2 h, rt
참조
The Bioorthogonal Isonitrile-Chlorooxime Ligation
Schafer, Rebecca J. B.; Monaco, Mattia R.; Li, Mao; Tirla, Alina; Rivera-Fuentes, Pablo ; et al, Journal of the American Chemical Society, 2019, 141(47), 18644-18648

합성회로 19

반응 조건
1.1 Reagents: Sodium acetate ,  Hydroxylamine-O-sulfonic acid Solvents: Ethanol ,  Water ;  30 min, rt
1.2 30 min, rt → reflux
참조
Iron-Catalyzed Asymmetric Nitro-Mannich Reaction
Dudek, Agata; Mlynarski, Jacek, Journal of Organic Chemistry, 2017, 82(20), 11218-11224

합성회로 20

반응 조건
1.1 Reagents: Acetone, oxime Solvents: Acetic acid
참조
New oximation method for aldehydes and ketones
Juskowiak, Michal; Krzyzanowski, Piotr, Journal fuer Praktische Chemie (Leipzig), 1989, 331(5), 870-2

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:932-90-1)Benzaldoxime
1635599
순결:98%
재다:Company Customization
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932-90-1)Benzaldoxime
1635599
순결:98%
재다:Company Customization
가격 ($):문의